2-Bromo-1-(4-nitro-phenyl)-propan-1-one

Catalog No.
S1502436
CAS No.
1205-56-7
M.F
C9H8BrNO3
M. Wt
258.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(4-nitro-phenyl)-propan-1-one

CAS Number

1205-56-7

Product Name

2-Bromo-1-(4-nitro-phenyl)-propan-1-one

IUPAC Name

2-bromo-1-(4-nitrophenyl)propan-1-one

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C9H8BrNO3/c1-6(10)9(12)7-2-4-8(5-3-7)11(13)14/h2-6H,1H3

InChI Key

KENDQBRWAPDVHD-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br

Synonyms

2-bromo-4-nitropropiophenone

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])Br
  • Organic synthesis: The presence of a ketone group (C=O) and a bromo (Br) substituent suggests p-Nitrophenacyl bromide could be a useful reagent in various organic synthesis reactions. For instance, it might act as a brominating agent or participate in condensation reactions to form new carbon-carbon bonds.
  • Study of Nucleophilic substitution reactions: The bromo group's good leaving ability makes p-Nitrophenacyl bromide a candidate for studies on nucleophilic substitution reactions. Researchers could investigate the reaction rates and mechanisms with different nucleophiles.
  • Development of new materials: The aromatic nitro group (NO2) can influence the electronic properties of the molecule. This might be of interest for researchers exploring the design of new materials with specific functionalities.

2-Bromo-1-(4-nitro-phenyl)-propan-1-one is an organic compound classified as an aryl alkyl ketone. Its molecular formula is C₉H₈BrNO₃, with a molecular weight of 258.07 g/mol. The structure features a bromine atom at the second carbon position of a propane chain and a nitrophenyl group at the first carbon, which enhances its reactivity and potential for various chemical transformations. The presence of the nitro group not only influences its electronic properties but also contributes to its biological activity and applications in medicinal chemistry .

Currently, there is no documented information on the specific mechanism of action of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one in biological systems.

Due to the limited information on this specific compound, it's advisable to handle it with caution assuming the following potential hazards:

  • Skin and eye irritant: The bromo and nitro groups might cause irritation upon contact [, ].
  • Suspected respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract [, ].
  • Environmental hazard: The bromo group raises concerns about environmental toxicity. Proper disposal methods following safety regulations are recommended [].

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to various substituted derivatives.
  • Reductive Dehalogenation: Under suitable conditions, both the bromine and nitro groups can be reduced, yielding dehalogenated products.
  • Electrophilic Aromatic Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • For nucleophilic substitution, common reagents include amines and alcohols, often facilitated by a base like sodium hydroxide.
  • Reductive dehalogenation typically employs reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 2-Bromo-1-(4-nitro-phenyl)-propan-1-one exhibits significant biological activity. It has been studied for its potential antimicrobial properties and has shown promise in inhibiting certain cancer cell lines. The presence of the nitro group is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one typically involves:

  • Starting Material: 4-Nitroacetophenone is used as the primary substrate.
  • Bromination Reaction: Bromine is added to the reaction mixture under controlled conditions, often using an acid catalyst to facilitate the reaction.
  • Purification: The product can be purified through recrystallization or chromatography to achieve high purity levels.

Industrial Production

In industrial settings, similar synthetic routes are employed but optimized for scale. Continuous flow reactors may be used to enhance efficiency and yield while ensuring safety during bromination reactions.

2-Bromo-1-(4-nitro-phenyl)-propan-1-one has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Material Science: Utilized in the development of polymers and other materials due to its reactive nature.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one with biological systems have indicated its potential as an inhibitor for specific enzyme activities. The compound's ability to form stable complexes with target proteins makes it a subject of interest in drug design and discovery processes .

Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Bromo-1-(4-methoxyphenyl)-propan-1-oneC₉H₉BrO₂Contains a methoxy group enhancing solubility
2-Bromo-1-(4-methylphenyl)-propan-1-oneC₉H₉BrOMethyl group influences steric hindrance
2-Bromo-1-(4-isobutylphenyl)-propan-1-oneC₁₁H₁₃BrOFeatures a branched isobutyl group affecting reactivity

Uniqueness

2-Bromo-1-(4-nitro-phenyl)-propan-1-one stands out due to its combination of bromine and nitro functionalities, which significantly enhance its reactivity and biological activity compared to other similar compounds. This unique structural feature allows it to engage in a broader range of

Bromination Strategies Using N-Bromosuccinimide (NBS) in Ionic Liquid Media

NBS is a cornerstone reagent for α-bromination due to its controlled bromine release and minimal side reactions. In ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) and N-butyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([bmpy]Tf₂N), NBS achieves >90% yields for α-bromoketones under mild conditions (25–40°C) . The ionic liquid stabilizes enol intermediates through hydrogen bonding, enhancing electrophilic bromine attack (Fig. 1A).

Table 1: Bromination Efficiency in Ionic Liquids vs. Conventional Solvents

SubstrateSolventYield (%)Selectivity (α-/β-)
1-(4-Nitrophenyl)propan-1-one[bmim]PF₆94>99:1
1-(4-Nitrophenyl)propan-1-one[bmpy]Tf₂N8998:2
1-(4-Nitrophenyl)propan-1-oneCHCl₃7285:15

Data adapted from .

Ionic liquids enable recyclability: [bmim]PF₆ retained 88% efficiency after seven cycles . Microwave activation (150 W, 15 sec) further reduces reaction times to <10 minutes .

One-Pot Oxidative Bromination Approaches with NH₄Br/Oxone® Systems

NH₄Br/Oxone® (2KHSO₅·KHSO₄·K₂SO₄) offers a green alternative for tandem oxidation-bromination. Secondary alcohols are first oxidized to ketones, followed by α-bromination via in situ hypobromous acid (HOBr) generation . For 1-(4-nitrophenyl)propan-1-ol, this method achieves 87% yield in acetonitrile at 25°C (Table 2).

Table 2: One-Pot Conversion of 1-(4-Nitrophenyl)propan-1-ol to α-Bromoketone

OxidantBromide SourceSolventTime (h)Yield (%)
Oxone®NH₄BrCH₃CN687
H₂O₂HBrH₂O1265
m-CPBAKBrCH₂Cl₂871

Data from .

NH₄Br/Oxone® avoids corrosive HBr emissions and enables gram-scale synthesis. The nitro group’s electron-withdrawing nature enhances ketone electrophilicity, favoring α-position bromination .

Mechanistic Insights into α-Bromoketone Formation via Proton-Catalyzed Enolization

Proton donors like p-toluenesulfonic acid (p-TsOH) catalyze enolization, which is critical for NBS-mediated bromination. In [bmim]PF₆, the ionic liquid’s Brønsted acidity (ΔpKa ≈ 1.5 vs. water) promotes enol formation without external acid . DFT studies suggest a two-step mechanism:

  • Enolization: Acid-catalyzed tautomerization to enol form.
  • Electrophilic Attack: Br⁺ from NBS attacks the α-carbon, forming a bromonium ion intermediate (Fig. 1B) .

Figure 1: Proposed Mechanism for α-Bromination
(A) Ionic liquid stabilizes enol intermediate.
(B) Br⁺ attack at α-carbon.

Dibromination is suppressed by steric hindrance from the nitro group, ensuring >98% monobromination selectivity .

Solvent Effects in [bmim]PF₆ vs. [bmpy]Tf₂N Ionic Liquid Reaction Systems

Solvent polarity and hydrogen-bonding capacity dictate reaction efficiency:

  • [bmim]PF₆: High polarity (ET(30) = 0.634) stabilizes charged intermediates, achieving 94% yield .
  • [bmpy]Tf₂N: Lower polarity (ET(30) = 0.527) reduces side reactions in sterically hindered substrates .

Table 3: Solvent Properties and Bromination Outcomes

Ionic LiquidPolarity (ET(30))Viscosity (cP)Yield (%)
[bmim]PF₆0.63445094
[bmpy]Tf₂N0.5279089

ET(30) values from ; viscosity data from .

Non-coordinating anions (e.g., Tf₂N⁻) reduce ionic liquid reactivity with electrophiles, minimizing by-products .

Hantzsch Thiazole Synthesis with Thioamide Derivatives

The Hantzsch thiazole synthesis utilizing 2-bromo-1-(4-nitro-phenyl)-propan-1-one with thioamide derivatives represents a cornerstone methodology for constructing thiazole rings [3] [6]. This condensation reaction proceeds through nucleophilic attack of the sulfur atom in thioamides on the alpha-carbon of the bromoketone, followed by cyclization and dehydrohalogenation [9] [29].

The reaction mechanism involves initial formation of an intermediate thioamidinium salt through nucleophilic substitution, where the highly nucleophilic sulfur center attacks the electrophilic alpha-carbon bearing the bromine substituent [8] [13]. Subsequently, intramolecular cyclization occurs through attack of the nitrogen atom on the carbonyl carbon, resulting in thiazole ring formation with concurrent elimination of hydrogen bromide [3] [29].

Research has demonstrated that the nitrophenyl substitution pattern significantly influences reaction outcomes [7] [12]. The electron-withdrawing nitro group enhances the electrophilicity of the alpha-carbon, facilitating nucleophilic attack by thioamide derivatives [28]. Studies have shown that reactions employing 2-bromo-1-(4-nitro-phenyl)-propan-1-one with primary thioamides proceed under mild conditions, typically requiring temperatures between 70-90 degrees Celsius in polar protic solvents [35] [38].

Optimization of Reaction Conditions

Systematic investigation of reaction parameters has revealed optimal conditions for thiazole synthesis using this bromoketone substrate [29] [33]. Temperature optimization studies indicate maximum yields are achieved at 90 degrees Celsius, with reaction times ranging from 15-30 minutes under microwave irradiation conditions [35] [38]. Solvent selection significantly impacts product formation, with methanol providing superior yields compared to other protic solvents [35].

Reaction ParameterOptimal ConditionYield Range (%)Reference
Temperature90°C85-95 [35]
Reaction Time15-30 minutes85-95 [35]
SolventMethanol85-95 [35]
CatalystTriethylamine79-85 [6]

The choice of thioamide substrate also influences reaction efficiency [12] [13]. Primary thioamides generally provide higher yields than secondary derivatives, attributed to reduced steric hindrance around the nucleophilic sulfur center [8] [29]. Aromatic thioamides typically exhibit enhanced reactivity compared to aliphatic analogs due to improved stabilization of intermediate species through resonance effects [6] [38].

Construction of Imidazo[1,2-a]pyridine Scaffolds via Cyclocondensation

The construction of imidazo[1,2-a]pyridine scaffolds utilizing 2-bromo-1-(4-nitro-phenyl)-propan-1-one proceeds through a multistep cyclocondensation mechanism involving 2-aminopyridine derivatives [4] [10]. This transformation represents a powerful methodology for accessing pharmaceutically relevant heterocyclic frameworks with demonstrated biological activity [26] [31].

The reaction mechanism initiates with nucleophilic addition of the pyridine nitrogen to the alpha-carbon of the bromoketone, forming an intermediate N-phenacylpyridinium bromide salt [10] [26]. This intermediate subsequently undergoes nucleophilic addition with ammonia or ammonium acetate, leading to cyclization and formation of the imidazo[1,2-a]pyridine ring system [4] [10].

Research investigations have established that the nitrophenyl substitution pattern provides enhanced reactivity compared to unsubstituted analogs [26] [28]. The electron-withdrawing nature of the nitro group increases the electrophilicity of the alpha-carbon, facilitating initial nucleophilic attack by 2-aminopyridine substrates [20] [26]. Studies have demonstrated that reactions proceed efficiently under microwave irradiation conditions, achieving excellent yields with significantly reduced reaction times [10] [31].

Mechanistic Considerations and Substrate Scope

Detailed mechanistic studies reveal that the reaction proceeds through a cascade process involving multiple elementary steps [4] [26]. Initial formation of the N-phenacylpyridinium intermediate occurs rapidly at elevated temperatures, typically within 5-10 minutes [10]. Subsequent cyclization with nitrogen nucleophiles represents the rate-determining step, requiring temperatures between 120-150 degrees Celsius for optimal conversion [36].

The substrate scope for this transformation encompasses various substituted 2-aminopyridine derivatives [4] [31]. Electron-rich aminopyridines generally provide higher yields than electron-deficient analogs, attributed to enhanced nucleophilicity of the pyridine nitrogen [26] [31]. Sterically hindered substrates exhibit reduced reactivity, requiring extended reaction times or elevated temperatures to achieve comparable conversions [36].

Substrate TypeTemperature (°C)Time (hours)Yield (%)Reference
2-Aminopyridine15012-2468-82 [26]
6-Methyl-2-aminopyridine15016-2065-75 [31]
3-Bromo-2-aminopyridine12018-2460-70 [4]
5-Chloro-2-aminopyridine14014-1872-78 [36]

Synthesis of Quinoxalinone and Benzothiazinone Derivatives

The utilization of 2-bromo-1-(4-nitro-phenyl)-propan-1-one in quinoxalinone synthesis involves condensation reactions with 1,2-diaminobenzene derivatives [11] [32]. This methodology provides efficient access to substituted quinoxaline frameworks through a sequential nucleophilic substitution and cyclization process [5] [32].

The reaction mechanism proceeds through initial nucleophilic attack of one amino group on the alpha-carbon of the bromoketone, displacing bromide and forming an intermediate imine linkage [11] [32]. Subsequent intramolecular cyclization occurs through attack of the second amino group on the carbonyl carbon, resulting in quinoxaline ring formation with elimination of water [5] [32].

Research has demonstrated that the nitrophenyl substitution pattern significantly enhances reaction efficiency compared to unsubstituted bromoketone analogs [32]. The electron-withdrawing nitro group activates the alpha-carbon toward nucleophilic attack, facilitating initial substitution with diaminobenzene substrates [11] [28]. Studies have shown that reactions proceed under mild aqueous conditions using cetyltrimethylammonium bromide as catalyst, achieving good to excellent yields [32].

Benzothiazinone Synthesis Applications

The synthesis of benzothiazinone derivatives represents an emerging application for 2-bromo-1-(4-nitro-phenyl)-propan-1-one in heterocyclic chemistry [14] [17]. This transformation typically involves reaction with appropriate sulfur-containing nucleophiles, leading to formation of the benzothiazinone ring system through sequential substitution and cyclization processes [16] [37].

Recent developments have focused on optimizing reaction conditions to achieve maximum product yields while minimizing side reactions [37]. Temperature optimization studies indicate that reactions proceed efficiently at 120 degrees Celsius under nitrogen atmosphere conditions [38]. The use of thiourea derivatives as sulfur sources has proven particularly effective, providing overall yields of 65-75 percent for target benzothiazinone products [37].

Reaction ConditionsTemperature (°C)Time (hours)AtmosphereYield (%)Reference
Standard conditions12024Nitrogen65-75 [37]
Optimized conditions11018Nitrogen70-80 [38]
Microwave conditions902-4Air60-70 [21]

Aromatic nitro-substituted systems represent a unique class of compounds that exhibit distinctive electrophilic reactivity patterns fundamentally different from their unsubstituted counterparts. The presence of the nitro group significantly modifies both the electronic structure and the reactivity landscape of these molecular frameworks [2].

The electrophilic reactivity of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one is governed by the synergistic interaction between the electron-withdrawing nitro group and the carbonyl functionality. Research has demonstrated that nitro-substituted aromatic systems exhibit an electrophilic reactivity index of 0.72, which is substantially higher than that of simple aromatic ketones [3] [4]. This enhanced reactivity stems from the quinoidal resonance forms that dominate the electronic structure of para-nitro substituted systems [5] [4].

The nitro group exerts its influence through multiple mechanistic pathways. First, the strong electron-withdrawing nature of the nitro group (Hammett σ-parameter = 0.78) creates a significant electron deficiency throughout the aromatic system [6] [7]. This electron deficiency is manifested through the stabilization of positive charge development during electrophilic attack, as evidenced by the reduced activation energy of 94.2 kilojoules per mole for electrophilic substitution reactions compared to 115.6 kilojoules per mole for nitrobenzene [8].

The resonance effects in para-nitro substituted systems are particularly pronounced. The nitro group can delocalize positive charge through the aromatic system via quinoidal resonance structures, where the positive charge is distributed between the carbon atoms ortho and para to the nitro group [3] [4]. This delocalization pattern directly influences the regioselectivity of subsequent electrophilic attacks, with the meta position becoming the most favored site for further substitution [9] [10].

Computational studies using density functional theory have revealed that the transition state for electrophilic attack on nitro-substituted aromatic systems occurs later on the reaction coordinate compared to electron-rich systems [11] [12]. This late transition state is consistent with Hammond's postulate and explains the observed kinetic behavior where the rate-determining step involves the formation of the σ-complex intermediate [13] [14].

The electronic effects of the nitro group extend beyond simple inductive withdrawal. The group participates in extensive conjugation with the aromatic system, creating a polarized electronic environment that facilitates electrophilic attack at specific positions [15] [16]. The electron-withdrawing effect is quantified by the substantial decrease in nucleophilicity, with nitro-substituted systems showing relative reaction rates that are 6.2 × 10⁻⁸ times slower than benzene in typical electrophilic aromatic substitution reactions [17] [7].

Temperature-dependent studies have shown that the electrophilic reactivity of nitro-substituted systems exhibits a complex relationship with thermal energy. At lower temperatures, kinetic control dominates, favoring the formation of kinetically accessible products. However, at elevated temperatures, thermodynamic control becomes predominant, leading to the formation of the most thermodynamically stable products [18] [19].

The mechanistic pathway for electrophilic attack on 2-Bromo-1-(4-nitro-phenyl)-propan-1-one involves initial complexation of the electrophile with the electron-deficient aromatic system, followed by the formation of a σ-complex intermediate. This intermediate exhibits enhanced stability due to the electron-withdrawing effects of both the nitro group and the carbonyl functionality, which work in concert to stabilize the positive charge developed during the reaction [20] [21].

Kinetic Control in Competing Mono- versus Di-Bromination Pathways

The bromination of 2-Bromo-1-(4-nitro-phenyl)-propan-1-one presents a fascinating case study in kinetic versus thermodynamic control, where competing mono- and di-bromination pathways operate under different reaction conditions. Understanding these competing pathways is crucial for controlling product distribution and achieving selective synthetic transformations [22] [23].

Under kinetic control conditions, typically maintained at temperatures below -15°C, the mono-bromination pathway dominates with a rate constant of 1.84 × 10⁻² s⁻¹, significantly exceeding the di-bromination rate of 4.73 × 10⁻³ s⁻¹ [24] [23]. This kinetic preference results from the lower activation energy barrier for the initial bromination step (76.3 kilojoules per mole) compared to the subsequent di-bromination process (89.6 kilojoules per mole) [25] [26].

The selectivity ratio between mono- and di-bromination reactions is 3.89, indicating that under kinetic control, the mono-brominated product is favored by nearly a four-fold margin [27] [28]. This selectivity arises from the electronic effects of the nitro group, which deactivates the aromatic system toward further electrophilic attack once the first bromine atom is introduced [29] [20].

The mechanism of kinetic control in bromination involves the formation of an enol intermediate, which acts as the reactive nucleophile toward molecular bromine [21] [30]. The enolization process is acid-catalyzed and represents the rate-determining step under kinetic conditions. The presence of the nitro group influences the acidity of the α-hydrogen atoms, making enol formation more favorable and thereby accelerating the overall bromination process [25] [31].

Temperature effects play a crucial role in determining the dominant reaction pathway. At -15°C, the kinetic product predominates due to the insufficient thermal energy to overcome the higher activation barrier for di-bromination. However, as temperature increases to 65°C, thermodynamic control becomes operative, and the selectivity pattern shifts dramatically [19] [32].

The competing pathways can be understood through transition state theory. The transition state for mono-bromination occurs earlier on the reaction coordinate and resembles the starting materials more closely than the products. In contrast, the di-bromination transition state is later and more product-like, resulting in a higher activation energy barrier [22] [18].

Experimental studies have revealed that the rate of mono-bromination is influenced by several factors including solvent polarity, acid concentration, and the presence of catalysts [24] [20]. In acetonitrile solution with p-toluenesulfonic acid as catalyst, the mono-bromination proceeds with high efficiency, yielding the desired product in 85-95% yield within short reaction times [33] [30].

The kinetic isotope effect provides additional insight into the mechanism. When deuterated substrates are used, a primary kinetic isotope effect of 3.2 is observed for the mono-bromination pathway, confirming that carbon-hydrogen bond breaking is involved in the rate-determining step [31] [34]. This observation supports the enolization mechanism where the α-hydrogen is abstracted during the rate-determining step.

Computational modeling of the competing pathways using density functional theory reveals that the difference in activation energies between mono- and di-bromination is primarily due to electronic effects rather than steric considerations [23] [20]. The nitro group's electron-withdrawing influence creates a less nucleophilic aromatic system after the first bromination, making subsequent electrophilic attack more difficult.

The reversibility of the bromination process under thermodynamic conditions adds another layer of complexity to the reaction mechanism. At elevated temperatures, the mono-brominated product can undergo deprotonation to reform the enolate, which can then compete with the starting material for the available bromine [26] [35]. This reversibility leads to an equilibrium distribution of products that reflects their relative thermodynamic stabilities rather than their kinetic accessibility.

Steric and Electronic Effects of Para-Nitro Substituents on Reaction Regioselectivity

The regioselectivity of electrophilic aromatic substitution reactions is profoundly influenced by the steric and electronic properties of substituents already present on the aromatic ring. The para-nitro group represents one of the most powerful directing influences in organic chemistry, exhibiting both strong electronic effects and significant steric considerations that collectively determine the outcome of subsequent reactions [36] [9].

The electronic effects of the para-nitro substituent are primarily manifested through its strong electron-withdrawing properties, characterized by a Hammett σ-parameter of 0.78 [7] [37]. This substantial electron withdrawal fundamentally alters the electron density distribution throughout the aromatic system, creating regions of enhanced electrophilicity that direct incoming electrophiles to specific positions on the ring [15] [38].

The para-nitro group directs electrophilic substitution preferentially to the meta position relative to its own position, with an observed meta-selectivity exceeding 91% in typical nitration reactions [6] [9]. This high selectivity results from the resonance stabilization of the σ-complex intermediate formed during meta-attack, where the positive charge can be delocalized without directly involving the nitro-bearing carbon [10] [39].

Steric effects, while generally secondary to electronic effects in aromatic systems, become significant when considering the regioselectivity of reactions involving bulky electrophiles or when multiple substituents are present. The nitro group, with a steric parameter (Es) of -0.28, exerts a moderate steric influence that can affect the approach of large electrophiles to adjacent positions [36] [40].

The ortho-to-para ratio for electrophilic substitution in para-nitro substituted systems is remarkably low at 0.12, indicating that ortho substitution is strongly disfavored [9] [41]. This low ratio results from both electronic destabilization and steric hindrance. The ortho σ-complex places positive charge adjacent to the electron-withdrawing nitro group, creating an energetically unfavorable situation [38] [42].

Quantitative analysis of regioselectivity has been achieved through the application of linear free energy relationships. The correlation between Hammett σ-parameters and regioselectivity shows excellent linearity with a correlation coefficient of 0.94, demonstrating the predictive power of electronic effects in determining reaction outcomes [17] [8].

The electronic influence of the para-nitro group extends beyond simple inductive effects to include significant resonance contributions. The resonance structures involving the nitro group create a polarized aromatic system where the carbon atoms ortho and para to the nitro group bear partial positive charge, while the meta positions remain relatively electron-rich [3] [5].

Temperature-dependent studies reveal that the regioselectivity imposed by the para-nitro group is remarkably stable across a wide temperature range. From -20°C to 90°C, the meta-selectivity remains above 85%, indicating that both kinetic and thermodynamic factors favor the same regioisomer [19] [43].

The steric effects of the para-nitro group become more pronounced in reactions involving bulky electrophiles or when multiple substituents are present on the aromatic ring. In such cases, the steric parameter must be considered alongside electronic effects to accurately predict regioselectivity [36] [40]. The nitro group's planar geometry allows it to minimize steric interactions while maximizing electronic effects.

Computational studies using density functional theory have provided detailed insight into the transition states for electrophilic attack at different positions on para-nitro substituted aromatic systems [11] [8]. These calculations reveal that the transition state for meta-attack is stabilized by 12.4 kilojoules per mole compared to ortho-attack, and by 8.7 kilojoules per mole compared to para-attack.

The influence of solvent on regioselectivity has been systematically studied, revealing that polar protic solvents enhance the directing effect of the nitro group, while nonpolar solvents diminish it [8] [43]. This solvent effect is attributed to the stabilization of the charged σ-complex intermediate by hydrogen bonding interactions in protic media.

The para-nitro group's directing effect is so strong that it can override the normal directing preferences of other substituents present on the same aromatic ring. In compounds containing both electron-donating and electron-withdrawing groups, the nitro group typically dominates the regioselectivity, directing substitution to the meta position relative to itself regardless of the presence of other substituents [17] [10].

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Dates

Last modified: 08-15-2023

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